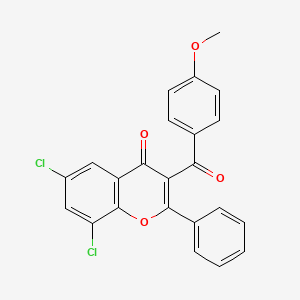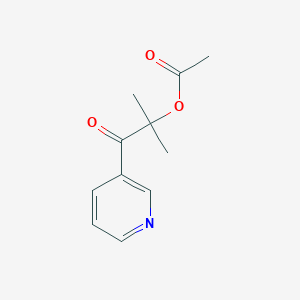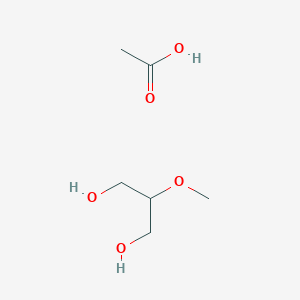![molecular formula C15H10N4O3 B12525231 1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]- CAS No. 666215-68-5](/img/structure/B12525231.png)
1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]- is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This particular compound is known for its vibrant color and is often used in dyeing processes and as an analytical reagent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]- typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of 2-aminopyridine to form 3-nitro-2-aminopyridine. This intermediate is then diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. The diazonium salt is subsequently coupled with 1-naphthalenol under alkaline conditions to yield the final azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]- has several applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of metal ions.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the dyeing industry for coloring textiles and other materials.
Wirkmechanismus
The mechanism of action of 1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]- involves its interaction with molecular targets through its azo group. The compound can form complexes with metal ions, which is the basis for its use in analytical chemistry. In biological systems, it can interact with cellular components, leading to staining or therapeutic effects. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Pyridylazo)-2-naphthol: Another azo compound with similar applications in analytical chemistry and dyeing.
2-Naphthalenol, 1-(2-pyridinylazo)-: Known for its use as a pH indicator and metal ion complexing agent.
Uniqueness
1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]- is unique due to the presence of the nitro group on the pyridine ring, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its ability to form complexes with metal ions and its effectiveness in various applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
666215-68-5 |
|---|---|
Molekularformel |
C15H10N4O3 |
Molekulargewicht |
294.26 g/mol |
IUPAC-Name |
2-[(3-nitropyridin-2-yl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C15H10N4O3/c20-14-11-5-2-1-4-10(11)7-8-12(14)17-18-15-13(19(21)22)6-3-9-16-15/h1-9,20H |
InChI-Schlüssel |
LOBBGBNTCNMHSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=C(C=CC=N3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


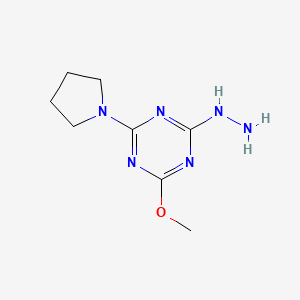
![4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)-](/img/structure/B12525170.png)
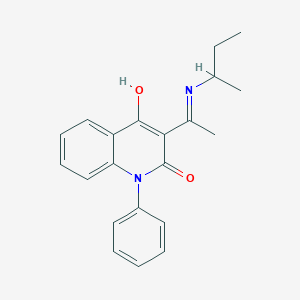
![(3S)-3-Amino-1-oxo-1-{[(1R)-1-phenylethyl]amino}heptan-2-yl benzoate](/img/structure/B12525180.png)

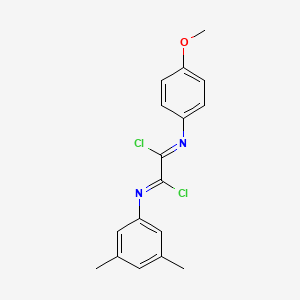
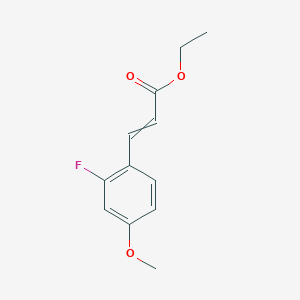
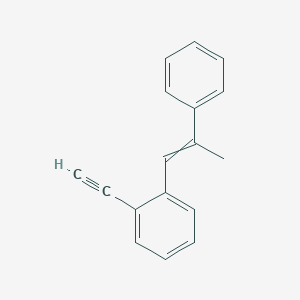
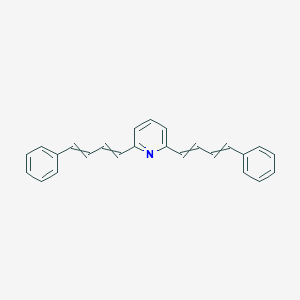
![5,5'-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione)](/img/structure/B12525221.png)
![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B12525229.png)
